molecular formula C5H12O B118305 N-Pentyl alcohol-D12 CAS No. 158778-85-9

N-Pentyl alcohol-D12

Cat. No.: B118305
CAS No.: 158778-85-9
M. Wt: 100.22 g/mol
InChI Key: AMQJEAYHLZJPGS-PSDCQUMKSA-N
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Description

N-Pentyl alcohol-D12, also known as 1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane, is an isotope-labeled compound of 1-Pentanol. It is a monohydroxy alcohol and appears as a colorless liquid with a characteristic odor. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Pentyl alcohol-D12 are not fully understood due to the limited research available. It can be inferred from the properties of 1-Pentanol, its unlabelled counterpart. Alcohols like 1-Pentanol have a polar covalent O-H bond, which leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule .

Cellular Effects

. For instance, the presence of alcohol has been shown to enhance the impairment of red blood cell deformability .

Molecular Mechanism

The specific molecular mechanism of this compound is not well-studied. Based on the properties of alcohols, we can infer that the polar character of the O-H bond in this compound could lead to binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. The effects of alcohols at different dosages have been studied in various animal models .

Subcellular Localization

The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. The prediction of protein subcellular localization is an active area of research in bioinformatics .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pentyl alcohol-D12 can be synthesized from Pentanoic-d9 acid-d. The synthetic route involves the reduction of Pentanoic-d9 acid-d to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Pentyl alcohol-D12 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Hydrogen halides (HX) in the presence of a catalyst

Major Products:

    Oxidation: Pentanoic acid or pentanal.

    Reduction: Pentane.

    Substitution: Pentyl chloride or pentyl bromide

Scientific Research Applications

N-Pentyl alcohol-D12 is extensively used in various fields of scientific research:

    Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: To trace metabolic pathways and study enzyme activities.

    Medicine: In metabolic research and diagnostic imaging.

    Industry: As a solvent and in the synthesis of deuterated compounds for various applications

Comparison with Similar Compounds

  • 1-Pentanol
  • 2-Pentanol
  • 3-Pentanol
  • 2-Methyl-1-butanol
  • 3-Methyl-1-butanol

Comparison: N-Pentyl alcohol-D12 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Unlike its non-deuterated counterparts, this compound provides enhanced stability and distinct spectroscopic properties that are valuable in scientific research .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-PSDCQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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